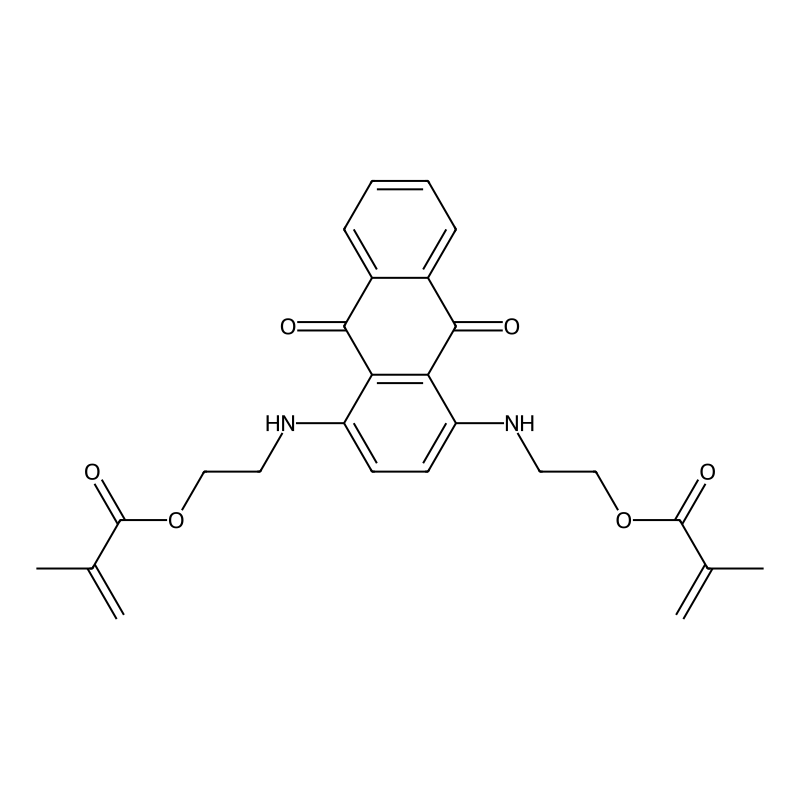Reactive Blue 247

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Reactive Blue 247 is a synthetic dye belonging to the class of anthraquinone dyes []. While not extensively studied for general scientific research purposes, its primary application lies in a specific area of scientific research and development: contact lens coloring.
Contact Lens Coloring
Research has explored the use of Reactive Blue 247 as a colorant for contact lenses. Studies have investigated its safety and effectiveness in achieving the desired coloration without compromising the integrity or functionality of the lens material. These studies typically involve assessments of factors such as:
- Color fastness: The ability of the dye to retain its color over time and resist leaching from the lens.
- Biocompatibility: Ensuring the dye doesn't cause adverse reactions when in contact with the eye.
- Impact on lens properties: Minimal influence on parameters like lens clarity, oxygen permeability, and mechanical strength.
Reactive Blue 247 is a synthetic dye primarily used in the textile and optical industries. Its chemical name is C.I. Reactive Blue 247, and it is categorized under the class of anthraquinone dyes. The molecular formula of Reactive Blue 247 is C26H26N2O6, with a molecular weight of approximately 462.49 g/mol. This compound is notable for its vibrant blue color and reactivity, which makes it suitable for various applications, particularly in dyeing processes where strong adherence to substrates is required .
- Substitution Reactions: The dye can undergo nucleophilic substitution where reactive groups on the dye react with nucleophiles, such as hydroxyl or amino groups on substrates.
- Hydrolysis: Under aqueous conditions, Reactive Blue 247 can hydrolyze, which may affect its binding properties and color stability.
- Oxidation and Reduction: The dye can be oxidized or reduced under specific conditions, altering its color and reactivity.
These reactions are crucial for its application in textile dyeing, where the stability and fastness of the dye are paramount .
The biological activity of Reactive Blue 247 has been studied in various contexts, particularly concerning its potential toxicity and interaction with biological systems. Research indicates that this compound can exhibit cytotoxic effects at high concentrations, which raises concerns regarding its environmental impact and safety in applications such as contact lenses. It has been noted that Reactive Blue 247 may migrate from contact lenses into the aqueous environment of the eye, prompting investigations into its biocompatibility .
Reactive Blue 247 can be synthesized through several methods, commonly involving:
- Condensation Reactions: These reactions typically involve the coupling of anthraquinone derivatives with amines or other reactive groups to form the final dye structure.
- Functionalization: The introduction of reactive functional groups that facilitate bonding with textile fibers during the dyeing process.
The specific methodologies can vary depending on desired purity and yield but generally follow established protocols for synthesizing reactive dyes .
Reactive Blue 247 finds extensive use across various industries:
- Textile Industry: It is primarily employed for dyeing cotton, wool, and synthetic fibers due to its excellent color fastness properties.
- Optical Sector: The dye is utilized in the production of colored contact lenses, providing visual tint while ensuring compatibility with ocular tissues.
- Biological Research: It serves as a marker in various biological assays due to its distinct color properties.
The versatility of Reactive Blue 247 makes it a valuable compound in both industrial and research settings .
Studies have investigated the interactions of Reactive Blue 247 with various biological molecules. For instance:
- Protein Binding: The dye has been shown to bind to proteins, which may alter protein function or stability.
- Cellular Uptake: Research indicates that Reactive Blue 247 can be taken up by cells, leading to potential cytotoxic effects at elevated concentrations.
Understanding these interactions is crucial for assessing both the safety and efficacy of Reactive Blue 247 in consumer products .
Reactive Blue 247 shares similarities with other reactive dyes but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Reactive Blue 246 | C38H34N2O6 | Higher molecular weight; used in similar applications but exhibits different reactivity. |
| Reactive Blue 250 | C26H28N2O7 | Similar applications but different chemical structure; often used for polyester fibers. |
| Reactive Black 5 | C22H16N4Na2O11S3 | Known for its strong dark color; used extensively in textile applications but differs significantly in structure and properties. |
Reactive Blue 247 stands out due to its specific reactivity profile and suitability for optical applications, making it particularly valuable in the production of colored contact lenses .








